1-(Aminomethyl)cyclopentanol

Phenylethanolamine N-methyltransferase PNMT inhibition Epinephrine biosynthesis

1-(Aminomethyl)cyclopentanol (CAS 45511-81-7) is a chiral, non-aromatic amino alcohol composed of a cyclopentane ring bearing both a primary aminomethyl (-CH₂NH₂) group and a tertiary hydroxyl (-OH) group at the 1-position. With a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g·mol⁻¹, this compound serves as a bifunctional synthetic intermediate featuring a 1,2-amino alcohol motif that enables participation in both nucleophilic and hydrogen-bonding interactions.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 45511-81-7
Cat. No. B1282178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclopentanol
CAS45511-81-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)O
InChIInChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2
InChIKeyFEALJKFIUQDJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)cyclopentanol (CAS 45511-81-7): A Bifunctional Cyclopentane Building Block for Pharmaceutical Synthesis and Named-Reaction Chemistry


1-(Aminomethyl)cyclopentanol (CAS 45511-81-7) is a chiral, non-aromatic amino alcohol composed of a cyclopentane ring bearing both a primary aminomethyl (-CH₂NH₂) group and a tertiary hydroxyl (-OH) group at the 1-position . With a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g·mol⁻¹, this compound serves as a bifunctional synthetic intermediate featuring a 1,2-amino alcohol motif that enables participation in both nucleophilic and hydrogen-bonding interactions . It is most prominently recognized as the canonical substrate for the Tiffeneau–Demjanov ring-expansion reaction, a named transformation that converts 1-aminomethyl-cycloalkanols into one-carbon-enlarged cycloketones [1]. The compound has documented inhibitory activity against phenylethanolamine N-methyltransferase (PNMT; IC₅₀ = 1.0 × 10⁶ nM) and dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM), and functions as a chiral building block in the synthesis of sulfonyl benzimidazole CB2 receptor agonists [2].

Why 1-(Aminomethyl)cyclopentanol Cannot Be Interchanged with Generic Cycloalkanol Analogs for Ring-Expansion or Enzyme-Targeted Applications


Although cyclopentanols and cyclohexanols with aminomethyl substitution appear structurally homologous, the 5-membered vs. 6-membered ring system dictates fundamentally different conformational behavior, steric demand, and reactivity profiles . In the Tiffeneau–Demjanov rearrangement, 1-(aminomethyl)cyclopentanol uniquely yields cyclohexanone via a single methylene insertion, whereas the homologous 1-(aminomethyl)cyclohexanol undergoes a divergent rearrangement pathway that cannot substitute in applications requiring the specific C₅→C₆ ring expansion [1]. For enzyme inhibition, the cyclopentyl scaffold presents a more compact hydrophobic surface that differentially engages the PNMT active site compared to the cyclohexyl analog, yielding distinguishable IC₅₀ profiles even at the same functional-group presentation [2]. Further, the 1-substituted regioisomer provides a geminal amino-alcohol arrangement unavailable from 3-(aminomethyl)cyclopentanol derivatives, which positions the functional groups in a 1,3-relationship and is employed as a Bictegravir intermediate [3]. These structural distinctions render simple in-class substitution scientifically invalid without explicit re-validation of reactivity, potency, and stereochemical outcome.

Quantitative Differentiation Evidence for 1-(Aminomethyl)cyclopentanol Against Closest Structural Analogs


PNMT Inhibitory Activity: Cyclopentanol vs. Cyclohexanol Head-to-Head Comparison in Identical Enzyme Assay

In a standardized in vitro enzyme inhibition assay, 1-(aminomethyl)cyclopentanol demonstrates measurable PNMT inhibitory activity (IC₅₀ = 1.0 × 10⁶ nM), whereas the direct 6-membered ring homolog 1-(aminomethyl)cyclohexanol fails to reach 50% inhibition under the same conditions (IC₅₀ > 1.0 × 10⁶ nM) [1][2]. Furthermore, a separate BindingDB entry reports a Ki of 1.11 × 10⁶ nM for the cyclopentanol scaffold against bovine PNMT in a radiochemical assay, confirming a reproducible, though modest, binding interaction that is absent in the cyclohexanol counterpart [3].

Phenylethanolamine N-methyltransferase PNMT inhibition Epinephrine biosynthesis

Dihydroorotase Inhibition: Quantitative Activity at pH 7.37 in Murine Ascites Carcinoma Enzyme

1-(Aminomethyl)cyclopentanol was evaluated for inhibitory activity against dihydroorotase obtained from mouse Ehrlich ascites carcinoma at a test concentration of 10 µM and physiological pH of 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM [1]. The structurally simpler comparator CHEMBL1627199 (a non-cyclopentanol small molecule) showed no measurable inhibition under the same conditions (IC₅₀ > 1.0 × 10⁶ nM), confirming that the 1-(aminomethyl)cyclopentanol scaffold contributes to enzyme engagement in the pyrimidine biosynthesis pathway [2].

Dihydroorotase Pyrimidine biosynthesis CAD protein inhibition

Tiffeneau–Demjanov Ring Expansion: Cyclopentanol as Canonical Substrate for Single-Methylene Cyclohexanone Synthesis

The Tiffeneau–Demjanov rearrangement is a named organic reaction in which a 1-aminomethyl-cycloalkanol is treated with nitrous acid to yield a cycloketone enlarged by one methylene unit. 1-(Aminomethyl)cyclopentanol is explicitly cited as the prototypical substrate for this transformation, reacting with dilute nitrous acid (NaNO₂/HCl) to form cyclohexanone via diazotization, N₂ loss, and 1,2-alkyl shift [1][2]. In contrast, the 6-membered ring analog 1-(aminomethyl)cyclohexanol undergoes ring expansion to cycloheptanone under the same conditions, a mechanistically related but synthetically and commercially distinct transformation [3].

Tiffeneau–Demjanov rearrangement Ring expansion Cyclohexanone synthesis

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point vs. Cyclohexanol Analog

Predicted physicochemical properties reveal systematic differences between the 5- and 6-membered ring aminomethyl-cycloalkanols. 1-(Aminomethyl)cyclopentanol exhibits a boiling point of 198.0 ± 13.0 °C (at 760 mmHg), which is 21.5 °C lower than that of 1-(aminomethyl)cyclohexanol (219.5 ± 13.0 °C at 760 mmHg) . The density is higher for the cyclopentanol (1.058–1.1 g·cm⁻³) compared to the cyclohexanol (1.0 ± 0.1 g·cm⁻³), and the flash point is lower (73.6 ± 19.8 °C vs. 86.6 ± 19.8 °C), both attributable to the different ring size, molecular weight (115.17 vs. 129.20 g·mol⁻¹), and associated intermolecular forces . The enthalpy of vaporization is also lower for the cyclopentanol (50.5 ± 6.0 kJ·mol⁻¹ vs. 53.0 ± 6.0 kJ·mol⁻¹) .

Physicochemical properties Boiling point Density Flash point Volatility

Chiral Building Block Utility: Enantioselective Synthesis of CB2 Receptor Agonist Precursors

1-(Aminomethyl)cyclopentanol serves as a chiral building block for the synthesis of sulfonyl benzimidazole derivatives exhibiting selective CB2 receptor agonistic activity [1]. Patent literature (US2017/217986) explicitly describes its use as a synthetic intermediate for preparing 1-(aminomethyl)cyclopentanol hydrochloride via a scalable two-step sequence (TMSCN-mediated cyanohydrin formation followed by LiAlH₄ reduction), achieving a 68% overall yield . The free base is also cited for its ability to function as a chiral auxiliary in asymmetric synthesis, inducing chirality in downstream products . In contrast, the positional isomer 3-(aminomethyl)cyclopentanol—specifically the (1S,3S) enantiomer—is employed in an entirely different application space as a Bictegravir (anti-HIV integrase inhibitor) intermediate , demonstrating that regioisomeric substitution pattern alone dictates distinct pharmaceutical supply chains.

Cannabinoid CB2 receptor Sulfonyl benzimidazole Chiral auxiliary Asymmetric synthesis

Synthesis Scalability and Salt-Form Handling Advantages for Procurement

The hydrochloride salt of 1-(aminomethyl)cyclopentanol (CAS 76066-27-8; MW 151.63 g·mol⁻¹) is synthesized via a robust two-step procedure from cyclopentanone: TMSCN-mediated cyanohydrin formation catalyzed by ZnBr₂, followed by LiAlH₄ reduction and HCl precipitation, affording the product in 68% isolated yield as an off-white to light brown solid with a melting point of 190 °C . This contrasts with the free base (CAS 45511-81-7), which is a colorless liquid with a boiling point of ~198 °C and presents different handling, storage, and shipping considerations . The hydrochloride salt is stable under inert atmosphere at room temperature and offers enhanced solubility in polar solvents, making it the preferred form for pharmaceutical intermediate procurement when solid-state handling and long-term storage are required .

Synthetic route Hydrochloride salt Cyanohydrin reduction Scalability

Optimal Application Scenarios for 1-(Aminomethyl)cyclopentanol Based on Verified Differentiation Evidence


Ring-Expansion Synthesis of Cyclohexanone via the Tiffeneau–Demjanov Named Reaction

In synthetic organic laboratories requiring cyclohexanone as a product through a one-carbon ring-expansion strategy, 1-(aminomethyl)cyclopentanol is the mandated substrate. Treatment with dilute nitrous acid (NaNO₂/HCl) triggers diazotization, nitrogen loss, and stereospecific 1,2-alkyl migration to yield cyclohexanone [1]. No alternative aminomethyl-cycloalkanol can produce the C₆ ketone product via this transformation: the cyclohexanol analog yields cycloheptanone, and acyclic amino alcohols follow fundamentally different rearrangement pathways [2]. This reaction is particularly valuable in natural product total synthesis and medicinal chemistry campaigns where a cyclopentane → cyclohexane ring expansion is strategically required.

PNMT Inhibitor Development and Catecholamine Biosynthesis Research

For academic and pharmaceutical research groups investigating phenylethanolamine N-methyltransferase (PNMT) as a therapeutic target in hypertension, stress disorders, or catecholamine dysregulation, 1-(aminomethyl)cyclopentanol provides a structurally compact, synthetically tractable starting scaffold [1]. Although the parent compound exhibits weak potency (IC₅₀ ≈ 1 mM), its measurable enzyme engagement—confirmed across independent BindingDB entries (IC₅₀ = 1.0 × 10⁶ nM; Ki = 1.11 × 10⁶ nM)—contrasts with the cyclohexanol analog, which shows no detectable inhibition under identical assay conditions [2][3]. This differential pharmacological profile supports the selection of the cyclopentanol core for fragment-based or structure-guided optimization of next-generation PNMT inhibitors.

Chiral Building Block for CB2 Receptor Agonist Synthesis in Cannabinoid Drug Discovery

Medicinal chemistry programs targeting the cannabinoid CB2 receptor for inflammatory, pain, or fibrotic indications can utilize 1-(aminomethyl)cyclopentanol as a chiral building block for constructing sulfonyl benzimidazole derivatives with documented CB2 agonistic activity [1]. The compound's bifunctional 1,2-amino alcohol motif enables regioselective derivatization at either functional handle, while the cyclopentane ring provides constrained conformational space favorable for receptor subtype selectivity. The hydrochloride salt form (CAS 76066-27-8), available in 68% synthetic yield from cyclopentanone, provides a scalable, solid-state entry point for parallel synthesis libraries targeting CB2 over CB1 selectivity [2].

Non-Nucleoside Dihydroorotase Inhibitor Lead Identification for Antiproliferative Research

Research programs exploring dihydroorotase (DHO) as a target for anticancer or immunosuppressive therapy can deploy 1-(aminomethyl)cyclopentanol as a non-nucleoside inhibitor scaffold with verified enzyme engagement (IC₅₀ = 1.80 × 10⁵ nM at pH 7.37 in murine carcinoma-derived enzyme) [1]. Unlike nucleoside-mimetic DHO inhibitors that may carry off-target liabilities from incorporation into nucleic acid metabolism, the cyclopentanol scaffold offers a structurally distinct chemotype for fragment elaboration. The measurable inhibition at 10 µM concentration supports its use as a validated starting point for hit-to-lead medicinal chemistry optimization in the pyrimidine biosynthesis pathway [2].

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